Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a cyclopropyl group and a chiral center, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction. This step may involve the use of diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying stereochemistry and reaction mechanisms.
Biology: It can be used in the development of enzyme inhibitors and as a probe to study biological pathways.
Medicine: The compound has potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-4-methyl-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-fluoro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-bromo-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The cyclopropyl group also adds to its distinctiveness, providing rigidity to the molecular structure and affecting its overall chemical behavior.
Properties
IUPAC Name |
methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-14-9(13)7-4-6(10)8(12)11(7)5-2-3-5/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYPNGGUYRBQGG-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1C2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C(=O)N1C2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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